molecular formula C26H25N3O4 B15107794 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one

2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one

Cat. No.: B15107794
M. Wt: 443.5 g/mol
InChI Key: JJRUBOBSAMUHKJ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Quinazolinone Core: This step involves the condensation of an amine with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxazine ring can produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure may impart unique physical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyloxy)phenylboronic acid
  • 3-Methoxybenzyl bromide
  • 4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Uniqueness

What sets 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one apart is its combination of functional groups and the resulting structural complexity

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

9-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-8-methyl-1,3-dihydropyrimido[5,4-f][1,3]benzoxazin-10-one

InChI

InChI=1S/C26H25N3O4/c1-17-27-23-11-12-24-22(15-28(16-33-24)14-18-7-9-20(31-2)10-8-18)25(23)26(30)29(17)19-5-4-6-21(13-19)32-3/h4-13H,14-16H2,1-3H3

InChI Key

JJRUBOBSAMUHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(C=C2)OCN(C3)CC4=CC=C(C=C4)OC)C(=O)N1C5=CC(=CC=C5)OC

Origin of Product

United States

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